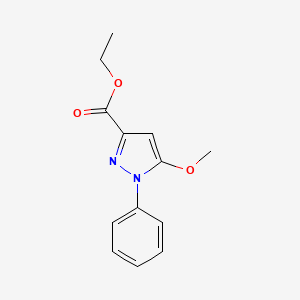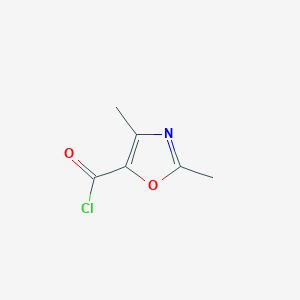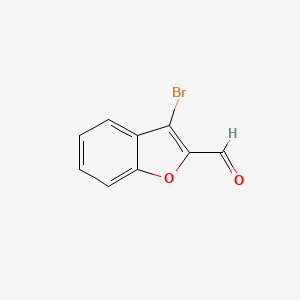
Benzyl(methyl)(oxiran-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(methyl)(oxiran-2-ylmethyl)amine, also known as N-benzyl-N-methyl-2-oxiranylmethanamine, is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, attached to a benzyl and a methylamine group. The presence of the oxirane ring makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(methyl)(oxiran-2-ylmethyl)amine can be synthesized through various methods. One common approach involves the reaction of benzylamine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(methyl)(oxiran-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Benzyl(methyl)(oxiran-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Benzyl(methyl)(oxiran-2-ylmethyl)amine involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various synthetic transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Lacks the oxirane ring, making it less reactive in certain synthetic applications.
Epichlorohydrin: Contains an oxirane ring but lacks the benzyl and methylamine groups.
N-Methylbenzylamine: Similar structure but without the oxirane ring.
Uniqueness
Benzyl(methyl)(oxiran-2-ylmethyl)amine is unique due to the presence of both the oxirane ring and the benzyl and methylamine groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and research .
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(8-11-9-13-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGKOQYNBRYUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494346 |
Source


|
| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14321-26-7 |
Source


|
| Record name | N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

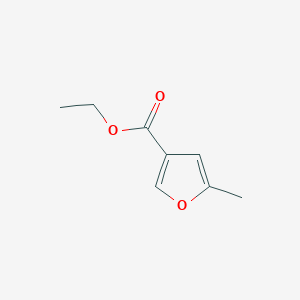

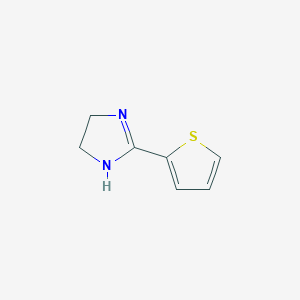
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)

